3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea
Description
3-(Adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea is a urea derivative featuring an adamantane moiety linked to a diazenyl-substituted phenyl group. The adamantane group confers rigidity and lipophilicity, while the diazenyl (azobenzene) group introduces photoresponsive and electronic properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCWADHIUMIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040838 | |
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324036-71-7 | |
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the adamantyl and phenyldiazenylphenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenyldiazenylphenyl moiety can be synthesized via diazotization and azo coupling reactions. The final step involves the formation of the urea linkage through a reaction between the two intermediates under controlled conditions .
Chemical Reactions Analysis
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea has been studied extensively for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cancer Research: As a potential inhibitor of HIF-1, this compound has shown promise in inhibiting tumor growth and angiogenesis under hypoxic conditions.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable candidate for the development of novel therapeutics targeting various diseases, including cancer.
Chemical Biology: It serves as a useful tool for studying the molecular mechanisms of hypoxia and the role of HIF-1 in cellular processes.
Mechanism of Action
The mechanism of action of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea involves its interaction with HIF-1, a transcription factor that plays a crucial role in cellular response to hypoxia. By inhibiting HIF-1, the compound disrupts the hypoxia signaling pathway, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival. This inhibition can result in decreased tumor growth and angiogenesis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Fluorine and cyano substituents enhance anti-tuberculosis activity, likely by modulating electronic properties and hydrogen-bonding capacity .
Crystallographic and Solid-State Properties
Crystal structures of adamantyl-aryl ureas reveal intermolecular hydrogen-bonding networks critical for stability and activity:
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea : Forms zigzag polymeric chains via N–H···O hydrogen bonds (H···A distances: 2.072–2.225 Å; angles: 154–158°) .
- 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-[(E)-(2-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione: Exhibits C–H···S and C–H···N interactions, with a disordered hydroxyl group participating in O–H···N hydrogen bonds .
Lipophilicity and Drug-Likeness :
- For instance, symmetric adamantyl-diureas exhibit logP >5, requiring formulation optimization for bioavailability .
- The diazenyl group may further elevate logP, necessitating structural modifications (e.g., sulfonation) for improved aqueous solubility.
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